Cas no 162734-86-3 (Butanamide, 2-amino-3,3-dimethyl-N-4-pyridinyl-, (2S)-)

Butanamide, 2-amino-3,3-dimethyl-N-4-pyridinyl-, (2S)-, is a chiral organic compound featuring a pyridinyl substituent and a stereocenter at the C-2 position. Its structural framework, combining an amide linkage with an amino group and a dimethyl-substituted carbon, lends it potential utility in pharmaceutical and agrochemical applications. The (2S)-configuration ensures enantioselectivity, which may be critical for biological activity or synthetic intermediates. The pyridinyl moiety enhances solubility and reactivity, facilitating further derivatization. This compound’s well-defined stereochemistry and functional group diversity make it a valuable building block for targeted synthesis, particularly in the development of optically active molecules. Its stability under standard conditions further supports its practicality in research and industrial settings.
Butanamide, 2-amino-3,3-dimethyl-N-4-pyridinyl-, (2S)- structure
162734-86-3 structure
Product name:Butanamide, 2-amino-3,3-dimethyl-N-4-pyridinyl-, (2S)-
CAS No:162734-86-3
MF:C11H17N3O
Molecular Weight:207.272
MDL:MFCD14590410
CID:3806091
PubChem ID:22877210

Butanamide, 2-amino-3,3-dimethyl-N-4-pyridinyl-, (2S)- 化学的及び物理的性質

名前と識別子

    • Butanamide, 2-amino-3,3-dimethyl-N-4-pyridinyl-, (2S)-
    • SCHEMBL6625479
    • (S)-2-Amino-3,3-dimethyl-N-(pyridin-4-yl)butanamide
    • 162734-86-3
    • MDL: MFCD14590410
    • インチ: InChI=1S/C11H17N3O/c1-11(2,3)9(12)10(15)14-8-4-6-13-7-5-8/h4-7,9H,12H2,1-3H3,(H,13,14,15)/t9-/m1/s1
    • InChIKey: IQHRMZNAUFDQBA-SECBINFHSA-N

計算された属性

  • 精确分子量: 207.137162174Da
  • 同位素质量: 207.137162174Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 216
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68Ų
  • XLogP3: 0.9

Butanamide, 2-amino-3,3-dimethyl-N-4-pyridinyl-, (2S)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D557169-1g
Butanamide, 2-amino-3,3-dimethyl-N-4-pyridinyl-, (2S)-
162734-86-3 96%
1g
$535 2024-05-25
eNovation Chemicals LLC
D557169-2g
Butanamide, 2-amino-3,3-dimethyl-N-4-pyridinyl-, (2S)-
162734-86-3 96%
2g
$870 2024-05-25
eNovation Chemicals LLC
D557169-5g
Butanamide, 2-amino-3,3-dimethyl-N-4-pyridinyl-, (2S)-
162734-86-3 96%
5g
$1430 2025-02-27
eNovation Chemicals LLC
D557169-5g
Butanamide, 2-amino-3,3-dimethyl-N-4-pyridinyl-, (2S)-
162734-86-3 96%
5g
$1430 2025-02-27
eNovation Chemicals LLC
D557169-25g
Butanamide, 2-amino-3,3-dimethyl-N-4-pyridinyl-, (2S)-
162734-86-3 96%
25g
$4455 2024-05-25
eNovation Chemicals LLC
D557169-25g
Butanamide, 2-amino-3,3-dimethyl-N-4-pyridinyl-, (2S)-
162734-86-3 96%
25g
$4455 2025-02-27
eNovation Chemicals LLC
D557169-1g
Butanamide, 2-amino-3,3-dimethyl-N-4-pyridinyl-, (2S)-
162734-86-3 96%
1g
$535 2025-02-27
eNovation Chemicals LLC
D557169-2g
Butanamide, 2-amino-3,3-dimethyl-N-4-pyridinyl-, (2S)-
162734-86-3 96%
2g
$870 2025-02-27
eNovation Chemicals LLC
D557169-5g
Butanamide, 2-amino-3,3-dimethyl-N-4-pyridinyl-, (2S)-
162734-86-3 96%
5g
$1430 2024-05-25
eNovation Chemicals LLC
D557169-2g
Butanamide, 2-amino-3,3-dimethyl-N-4-pyridinyl-, (2S)-
162734-86-3 96%
2g
$870 2025-02-27

Butanamide, 2-amino-3,3-dimethyl-N-4-pyridinyl-, (2S)- 関連文献

Butanamide, 2-amino-3,3-dimethyl-N-4-pyridinyl-, (2S)-に関する追加情報

Introduction to Butanamide, 2-amino-3,3-dimethyl-N-4-pyridinyl-, (2S)- (CAS No. 162734-86-3)

Butanamide, 2-amino-3,3-dimethyl-N-4-pyridinyl-, (2S)- (CAS No. 162734-86-3) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (S)-N-(pyridin-4-yl)-2-amino-3,3-dimethylbutanamide, is a member of the class of amino acid derivatives and has been extensively studied for its potential therapeutic applications.

The molecular structure of (S)-N-(pyridin-4-yl)-2-amino-3,3-dimethylbutanamide features a chiral center at the carbon atom adjacent to the amino group, which imparts unique stereochemical properties to the molecule. The presence of the pyridine ring and the dimethyl substituents on the butanamide backbone contribute to its pharmacological profile and biological activity.

Recent research has highlighted the potential of (S)-N-(pyridin-4-yl)-2-amino-3,3-dimethylbutanamide in various therapeutic areas. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory conditions. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that (S)-N-(pyridin-4-yl)-2-amino-3,3-dimethylbutanamide effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

In addition to its anti-inflammatory effects, (S)-N-(pyridin-4-yl)-2-amino-3,3-dimethylbutanamide has also been investigated for its neuroprotective properties. Research conducted by a team at the University of California found that this compound can protect neurons from oxidative stress and apoptosis, suggesting its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The pharmacokinetic properties of (S)-N-(pyridin-4-yl)-2-amino-3,3-dimethylbutanamide have been extensively studied to optimize its therapeutic efficacy. Preclinical studies have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for oral administration. Furthermore, it has been found to have low toxicity and minimal side effects in animal models.

Clinical trials are currently underway to evaluate the safety and efficacy of (S)-N-(pyridin-4-yl)-2-amino-3,3-dimethylbutanamide in human subjects. Early results from Phase I trials have shown promising outcomes, with the compound demonstrating good tolerability and preliminary evidence of therapeutic benefit. These findings have paved the way for further clinical development and potential approval as a novel therapeutic agent.

The synthesis of (S)-N-(pyridin-4-yl)-2-amino-3,3-dimethylbutanamide involves several steps that require precise control over stereochemistry to ensure the desired enantiomeric purity. Common synthetic routes include asymmetric synthesis using chiral catalysts or resolution techniques to obtain the (S) enantiomer. The choice of synthetic method depends on factors such as yield, cost-effectiveness, and scalability for industrial production.

In conclusion, (S)-N-(pyridin-4-yl)-2-amino-3,3-dimethylbutanamide (CAS No. 162734-86-3) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various conditions.

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